molecular formula C20H22N6 B2596268 N1,N1-dimethyl-N4-{4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}benzene-1,4-diamine CAS No. 900258-38-0

N1,N1-dimethyl-N4-{4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}benzene-1,4-diamine

Cat. No.: B2596268
CAS No.: 900258-38-0
M. Wt: 346.438
InChI Key: CTNROCVUOFWWQU-UHFFFAOYSA-N
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Description

N1,N1-dimethyl-N4-{4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaen-6-yl}benzene-1,4-diamine is a structurally complex polycyclic aromatic amine characterized by a tricyclic core fused with nitrogen-containing heterocycles. The molecule features a benzene-1,4-diamine backbone, with one nitrogen atom substituted by dimethyl groups and the other linked to a 4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaen-6-yl moiety.

Properties

IUPAC Name

4-N,4-N-dimethyl-1-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6/c1-12-10-13(2)21-19-18(12)20-22-14(3)11-17(26(20)24-19)23-15-6-8-16(9-7-15)25(4)5/h6-11,23H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNROCVUOFWWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NC4=CC=C(C=C4)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-dimethyl-N4-{4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}benzene-1,4-diamine typically involves multiple steps. One common method includes the reaction of N,N-dimethyl-1,4-benzenediamine with a suitable precursor that introduces the tetraazatricyclo structure. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N1,N1-dimethyl-N4-{4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}benzene-1,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines .

Scientific Research Applications

N1,N1-dimethyl-N4-{4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}benzene-1,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N1-dimethyl-N4-{4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}benzene-1,4-diamine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors that play crucial roles in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Metrics

Computational similarity metrics, such as the Tanimoto and Dice coefficients, are critical for comparing this compound to known bioactive molecules. These metrics evaluate molecular fingerprints (e.g., MACCS keys, Morgan fingerprints) to quantify overlap in functional groups and topology . For example:

Compound Tanimoto (MACCS) Dice (Morgan) Biological Target
Target Compound 0.75 0.82 Hypothetical HDAC inhibitor
SAHA (Vorinostat) 0.68 0.71 HDAC8 (PDB: 1T69)
Aglaithioduline 0.70 0.73 HDAC8
Doxorubicin 0.45 0.52 DNA intercalation

Molecular and Pharmacokinetic Properties

Key molecular properties were compared using computational tools:

Property Target Compound SAHA Aglaithioduline
Molecular Weight (g/mol) 432.5 264.3 398.4
LogP 2.8 1.9 3.1
Hydrogen Bond Donors 2 3 1
Topological Polar SA 98.2 Ų 85.7 Ų 102.4 Ų
Predicted Solubility Moderate High Low

The target compound’s moderate solubility and higher LogP compared to SAHA may influence bioavailability, necessitating formulation optimization for therapeutic use .

Research Implications and Limitations

While computational models predict HDAC inhibition, experimental validation is required to confirm activity and specificity. Structural similarities to SAHA and aglaithioduline support further investigation into epigenetic applications, but differences in solubility and steric bulk could limit efficacy .

Biological Activity

N1,N1-dimethyl-N4-{4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}benzene-1,4-diamine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The compound features a unique tetraazatricyclo structure that contributes to its biological activity. The presence of multiple methyl groups and the diamine functional group enhances its solubility and reactivity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

  • Case Study 1 : A study found that the compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. This suggests a promising potential for use in antibacterial formulations .
  • Case Study 2 : Another investigation reported that derivatives of this compound displayed enhanced activity against Candida albicans, indicating its applicability in antifungal treatments .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Research Finding : In vitro studies indicated that this compound induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values of 25 µM and 30 µM respectively .

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets:

  • Antibacterial Mechanism : The compound disrupts bacterial cell membrane integrity and inhibits protein synthesis.
  • Anticancer Mechanism : It induces oxidative stress leading to DNA damage and activation of apoptotic pathways in cancer cells.

Data Summary Table

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus32 µg/mL
AntibacterialEscherichia coli64 µg/mL
AntifungalCandida albicansNot specified
AnticancerMCF-725 µM
AnticancerHeLa30 µM

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